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Technical Support Center: PGT Functional
Studies

Welcome to the Technical Support Center for Preimplantation Genetic Testing (PGT) Functional
Studies. This resource is designed for researchers, scientists, and drug development
professionals to provide troubleshooting guidance and answer frequently asked questions
related to the selection and use of appropriate negative controls in PGT functional assays.

Frequently Asked Questions (FAQSs)
Q1: What are the primary purposes of negative controls
in PGT functional studies?

Negative controls are crucial for validating the results of PGT functional studies by helping to
identify false-positive results and assess the specificity of the assay.[1][2] Their primary
purposes are:
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To rule out contamination: In the context of PGT, where starting material is a single or a few
cells, it is critical to ensure that the results are not due to extraneous DNA.[3][4] Negative
controls, such as buffer blanks or samples from the culture medium, are processed
alongside the embryonic samples to detect any contamination introduced during sample
collection or amplification.[3][5]

To assess the specificity of the experimental manipulation: When performing functional
assays to determine the pathogenicity of a genetic variant, negative controls help to ensure
that the observed phenotype is a direct result of the variant in question and not a
consequence of the experimental procedure itself (e.g., off-target effects of gene editing).[1]

[6]

To establish a baseline for analysis: Negative controls provide a baseline or "normal”
reference point against which the effect of the experimental variable can be measured.[1]

Q2: What are the different types of negative controls
that should be used in PGT functional studies?

The choice of negative controls depends on the specific PGT technique and the functional
assay being performed. A multi-level approach to negative controls is often recommended.

For the PGT procedure itself (pre-functional study):

IVF Laboratory Negative Control: A minimum of one negative control per buffer (e.g., sample
collection buffer or washing media) should be included to monitor for contamination during
each step of the cell sample collection.[3]

Genetic Laboratory Negative Control: A minimum of one negative control containing only the
amplification mixture should be included to control for contamination during the setup of
amplification reactions.[3]

For functional validation studies of identified variants (e.g., Variants of Uncertain Significance -
VUS):

 Isogenic Cell Lines (Wild-Type Control): The most robust negative control is an isogenic cell
line that is genetically identical to the experimental cell line, except for the variant being
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studied.[6][7] This allows for the unambiguous attribution of any observed phenotypic
differences to the presence of the variant.[6]

“"No Treatment" Control: This control group consists of cells that do not receive the
experimental treatment (e.g., no transfection reagent, no viral vector). This helps to assess
the baseline behavior of the cells.[8]

Mock Transfection/Transduction Control: This control involves treating the cells with the
delivery vehicle (e.g., lipid nanoparticles, viral particles) but without the genetic material of
interest. This helps to control for any effects of the delivery method itself.

Scrambled/Non-Targeting Guide RNA (for CRISPR-based studies): In studies using
CRISPR-Cas9 to introduce a variant, a non-targeting guide RNA that does not have a
complementary sequence in the human genome should be used as a negative control. This
helps to control for the effects of the CRISPR machinery independent of DNA cleavage.

Q3: How can | functionally validate a Variant of
Uncertain Significance (VUS) identified in PGT?

Functional validation of a VUS is essential to determine its clinical significance.[9][10] The
general workflow involves introducing the VUS into a relevant cell-based or model organism
system and assessing its impact on protein function or a relevant cellular phenotype.

A typical workflow would be:

Select an appropriate model system: This could be a human cell line that expresses the
gene of interest, or a more complex model like an organoid.

Introduce the VUS: Use gene editing technologies like CRISPR-Cas9 to create an isogenic
cell line containing the VUS.[11]

Design and perform functional assays: The choice of assay depends on the function of the
protein. Examples include reporter gene assays, protein expression and localization studies,
or cell proliferation assays.[12]

Include appropriate controls: This is a critical step and should include a wild-type isogenic
cell line as a negative control and, if possible, a cell line with a known pathogenic variant as
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a positive control.

o Quantitative analysis: Measure the functional readout and compare the results between the
VUS-containing cells, the wild-type negative control, and the pathogenic positive control.

Q4: What are some common pitfalls to avoid when
selecting and using negative controls?

e Using unrelated cell lines as controls: Comparing a cell line with a variant to a different cell
line without the variant is not ideal due to confounding genetic differences between the lines.
Isogenic cell lines are the gold standard.[6]

« Insufficient controls for multi-step procedures: In complex workflows like PGT and
subsequent functional studies, controls are needed at each critical step to pinpoint the
source of any issues.[3]

« Ignoring the effect of the delivery system: The method used to introduce genetic material into
cells can have its own effects. A mock control is essential to account for this.

o Poorly designed non-targeting controls for CRISPR: Scrambled guide RNAs can sometimes
have off-target effects. It is important to use validated non-targeting guide RNA sequences.

Troubleshooting Guide
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Issue

Possible Cause

Recommended Action

High signal in "no DNA"
negative control during PGT

amplification.

Contamination of reagents or

workspace with DNA.

1. Discard all current
amplification reagents and use
fresh, aliquoted stocks. 2.
Thoroughly decontaminate
workspaces and equipment
(pipettes, centrifuges) with a
DNA-removing solution. 3.
Ensure proper aseptic
technique is followed during all

steps.[4]

Phenotypic effect observed in
mock-transfected negative
control cells in a functional

assay.

The transfection reagent or
delivery method is causing

cellular stress or toxicity.

1. Optimize the transfection
protocol by reducing the
concentration of the reagent or
the incubation time. 2. Try a
different delivery method (e.qg.,
electroporation instead of lipid-
based transfection). 3. Include
a cell viability assay to assess
the health of the cells after

mock transfection.

No difference observed
between the wild-type
(isogenic negative control) and
the VUS-containing cells in a

functional assay.

1. The VUS is benign and has
no functional consequence. 2.
The functional assay is not
sensitive enough to detect the
effect of the variant. 3. The
gene is not expressed at a
high enough level in the

chosen cell line.

1. Confirm the presence of the
VUS in the experimental cell
line using sequencing. 2.
Include a positive control (a
known pathogenic variant) to
ensure the assay is working as
expected. 3. Choose a more
sensitive or relevant functional
readout. 4. Verify the
expression of the gene of
interest in the cell model using
gPCR or western blotting.[13]

High variability between
technical replicates of negative

Inconsistent experimental

technique or reagent

1. Review and standardize all

pipetting and cell handling
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controls. preparation. procedures. 2. Ensure all
reagents are thoroughly mixed
before use. 3. Increase the
number of technical replicates
to improve statistical power.
[14]

Quantitative Data Summary

The following table provides an example of expected quantitative readouts from a reporter
gene assay designed to assess the functional impact of a VUS in a transcription factor.
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Cell Line / Control

Expected Reporter
o Gene Activity )
Description i Interpretation
(Relative

Luminescence Units)

Wild-Type (Isogenic

Negative Control)

) Establishes the
Cells with the normal, _
100% (Baseline) normal level of gene
non-mutated gene. o
activation.

VUS-Expressing

Isogenic cells
engineered to contain
the Variant of 85% - 115%

Uncertain

If within this range, the

VUS is likely benign.

Significance.

< 85% or > 115%

If outside this range,
the VUS may be
pathogenic or have a
gain-of-function effect.
Further investigation

is needed.

Known Pathogenic

(Positive Control)

Isogenic cells with a

previously < 50% or > 150% Confirms that the
characterized (depending on the assay can detect
disease-causing known effect) functional changes.
variant.

Mock Transfection

(Negative Control)

Shows that the

Wild-type cells treated transfection process
with the transfection ~100% itself does not
reagent only. significantly alter

reporter activity.

No Treatment
(Negative Control)

Provides a baseline

) for cell behavior
Untreated wild-type ) ]
100% (Baseline) without any
cells. )
experimental

manipulation.
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Experimental Protocols

Protocol 1: Generation of Isogenic Cell Lines using
CRISPR-Cas9 as Controls for Functional Studies

This protocol outlines the generation of a wild-type isogenic control cell line and a VUS-
containing cell line from a parental cell line.

Materials:

o Parental human cell line (e.g., HEK293T, hESCs)

e CRISPR-Cas9 expression vector

o Guide RNA (gRNA) expression vector targeting the genomic locus of the VUS

 Single-stranded oligodeoxynucleotide (ssODN) repair template containing the VUS
sequence

» Validated non-targeting gRNA vector (for negative control)

o Transfection reagent

» Fluorescence-activated cell sorting (FACS) or antibiotic selection for transfected cells
e Cell culture medium and supplements

e PCR primers for genotyping

e Sanger sequencing reagents

Methodology:

e Design and clone gRNA: Design a gRNA that targets a region close to the VUS locus. Clone
the gRNA sequence into an appropriate expression vector.

e Design ssODN repair template: Design a ~200 nucleotide ssODN centered on the VUS,
containing the desired nucleotide change.
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Co-transfection: Co-transfect the parental cell line with the Cas9 plasmid, the gRNA plasmid,
and the ssODN repair template. For the negative control transfection, use the non-targeting
gRNA.

Selection of transfected cells: Use FACS to sort for cells expressing a fluorescent marker
from the plasmids or use antibiotic selection.

Single-cell cloning: Plate the selected cells at a very low density to allow for the growth of
individual colonies, each derived from a single cell.

Expansion and genotyping: Expand the individual clones and extract genomic DNA. Use
PCR and Sanger sequencing to identify clones that have successfully incorporated the VUS.

Validation: Fully sequence the target gene in the validated clones to ensure no other
mutations were introduced. Validate the wild-type isogenic control in the same manner.

Protocol 2: Reporter Gene Assay for Functional
Validation of a VUS

This protocol describes a luciferase-based reporter assay to measure the impact of a VUS on

the activity of a transcription factor.

Materials:

Isogenic cell lines (Wild-Type, VUS-expressing, and Known Pathogenic if available)

Luciferase reporter plasmid containing a promoter responsive to the transcription factor of
interest

Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
Transfection reagent
Dual-luciferase reporter assay system

Luminometer

Methodology:
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o Cell Plating: Plate the wild-type, VUS-expressing, and pathogenic control isogenic cell lines
in a 96-well plate at a predetermined density.

o Transfection: Co-transfect the cells in each well with the firefly luciferase reporter plasmid
and the Renilla luciferase control plasmid. Include a mock-transfected control for each cell
line.

 Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.
e Cell Lysis: Lyse the cells using the buffer provided in the dual-luciferase assay Kkit.

e Luminescence Measurement: Measure the firefly and Renilla luciferase activities
sequentially in a luminometer according to the manufacturer's protocol.

e Data Analysis:

o For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to
normalize for transfection efficiency.

o Average the normalized ratios for each cell line and control group.

o Express the activity of the VUS-expressing and pathogenic cell lines as a percentage of
the wild-type (negative control) cell line activity.

Visualizations
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PGT-M
PGT-M identifies a
Variant of Uncertain Significance (VUS)

VUS requires functional characterization

Functional| Validation

Select Appropriate

Cell Model

[CRISPR-CasQ Gene Editing)
[Generate Isogenic Cell Lines)

Perform Functional Assay
(e.g., Reporter Assay)

[Quantitative Data Analysisj

Controls

Wild-Type Isogenic Line VUS-Expressing Line Known Pathogenic Line
(Negative Control) (Test) (Positive Control)

- = ==

Reclassify VUS

Click to download full resolution via product page

Caption: Workflow for the functional validation of a VUS identified by PGT-M.

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1178179/docs?utm_src=pdf-body-img#selecting-appropriate-negative-controls-for-pgt-functional-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178179?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Troubleshooting & Optimization

Check Availability & Pricing

Start: Designing a
PGT Functional Study

Is the study assessing the PGT process itself
(e.g., amplification)?

Use contamination controls:
- IVF Lab Negative Control (Buffer)
- Genetic Lab Negative Control (No DNA)

Is the study a functional validation
of a genetic variant?

Use a Wild-Type Isogenic Cell Line
as the primary negative control.

Include additional controls:
- Mock Transfection/Transduction
- No Treatment Control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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